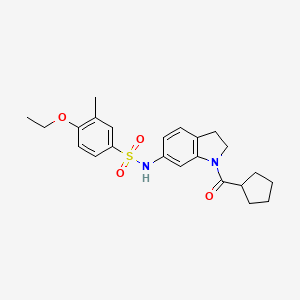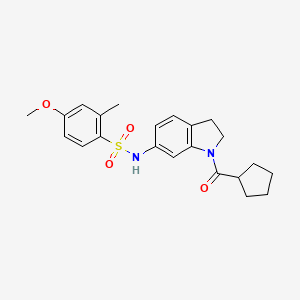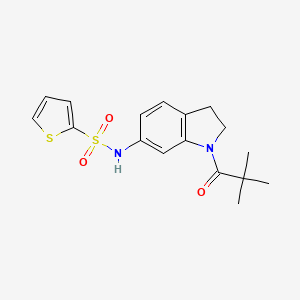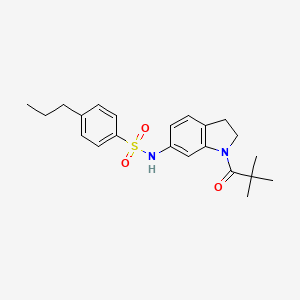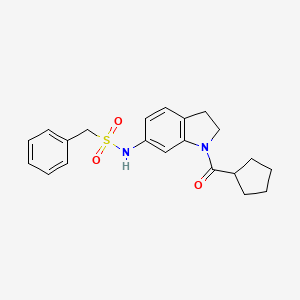
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide
Descripción general
Descripción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene transcription and have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent.
Mecanismo De Acción
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and regulating gene transcription. This leads to downregulation of genes involved in cell proliferation and survival, ultimately leading to cell death. The specificity of this compound for BET proteins makes it a potentially safer and more effective therapeutic option than other BET inhibitors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic option for diseases such as rheumatoid arthritis and psoriasis. This compound has also been shown to improve cardiac function in preclinical models of heart failure, making it a potential treatment option for cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide is its specificity for BET proteins, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it a viable candidate for further development. One limitation of this compound is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide. One area of focus could be the development of combination therapies that include this compound, as it has been shown to sensitize cancer cells to chemotherapy. Another area of focus could be the development of more potent BET inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications beyond cancer.
In conclusion, this compound is a promising small molecule inhibitor of BET proteins with potential applications in cancer, inflammation, and cardiovascular disease. Its specificity for BET proteins and good pharmacokinetic properties make it a viable candidate for further development. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-1-phenylmethanesulfonamide has been extensively studied in preclinical models of cancer and has shown promising results. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential combination therapy option.
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(18-8-4-5-9-18)23-13-12-17-10-11-19(14-20(17)23)22-27(25,26)15-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,18,22H,4-5,8-9,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRCPWGDNRSODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



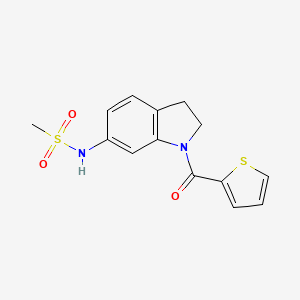
![6-(1,3-benzodioxol-5-yl)-2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205812.png)
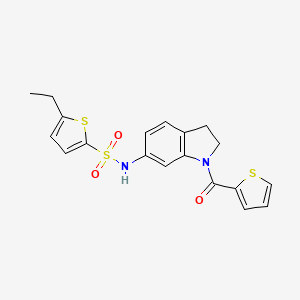
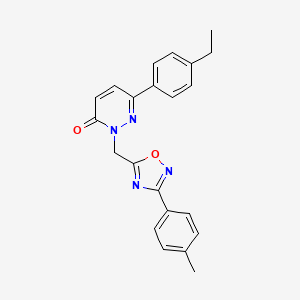
![4-[(3-Bromobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3205837.png)
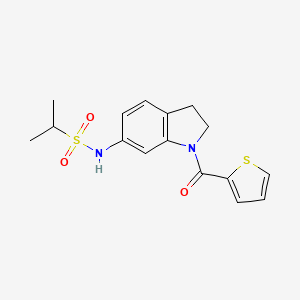

![N-(4-bromophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3205856.png)

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)
